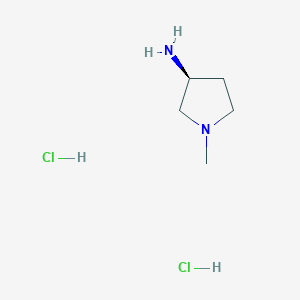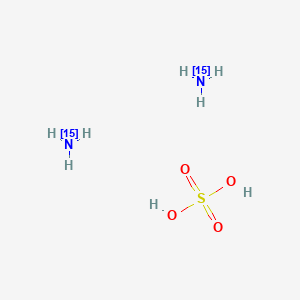
4-(Ethoxycarbonyl)oxane-4-carboxylic acid
Overview
Description
“4-(Ethoxycarbonyl)oxane-4-carboxylic acid” is an organic compound with the molecular formula C9H14O5 . It is related to ethyl 4-oxocyclohexanecarboxylate, which is an ethyl ester resulting from the formal condensation of the carboxy group of 4-oxocyclohexanecarboxylic acid with ethanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a four-membered oxetane ring with an ethoxycarbonyl group and a carboxylic acid group attached .Scientific Research Applications
4-(Ethoxycarbonyl)oxane-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antifungal and antiviral drugs. It has also been used in the synthesis of polymers, such as polyesters, polyurethanes, and polycarbonates. In addition, this compound has been used in the study of biochemical and physiological effects, such as the effects of drugs on the human body.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)oxane-4-carboxylic acid is not fully understood. However, it is believed that it may act as a proton donor, which means that it can donate protons to other molecules. This can lead to a change in the structure of the molecules, which can then lead to changes in their properties. Additionally, this compound may act as a catalyst, which means that it can speed up chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have antifungal and antiviral properties, which means that it can be used to treat infections caused by fungi and viruses. Additionally, this compound has been shown to have anti-inflammatory properties, which means that it can be used to treat inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Ethoxycarbonyl)oxane-4-carboxylic acid in lab experiments include its low cost and availability, its stability, and its ease of use. Additionally, this compound is non-toxic and non-flammable, which makes it safe to use in laboratory settings. The main limitation of using this compound in lab experiments is that it is a synthetic compound, which means that its effects may not be the same as those of natural compounds.
Future Directions
The future directions for 4-(Ethoxycarbonyl)oxane-4-carboxylic acid are numerous. One possible direction is to explore its potential for use in the synthesis of new pharmaceuticals. Additionally, it may be possible to use this compound in the synthesis of new polymers, which could be used in a variety of applications. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
properties
IUPAC Name |
4-ethoxycarbonyloxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-2-14-8(12)9(7(10)11)3-5-13-6-4-9/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGIBQXQMRNWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108630-68-8 | |
| Record name | 4-(ethoxycarbonyl)oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1374615.png)
![2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1374618.png)



